(4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Scientific Research Applications
Cytotoxic Activity : Compounds derived from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, which is structurally related to (4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one, have been tested for cytotoxic properties. These compounds displayed potent cytotoxic effects against various cancer cell lines, indicating their potential use in cancer research and therapy (Deady et al., 2003).
Magnetic Properties : Research into trinuclear Copper(II) complexes with Biphenol-Based dinucleating ligands, including derivatives of the compound , has revealed significant antiferromagnetic interaction. These findings contribute to our understanding of magnetic properties in such complexes, which could have applications in materials science (Estifanos Filkale & Gangwar, 2020).
Luminescence Studies : The luminescence properties of copper(I) complexes, including those involving derivatives of (4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one, have been explored. These studies are crucial for developing materials with specific photophysical properties, which have applications in optoelectronics and sensor technologies (Nishikawa et al., 2015).
Antimicrobial Activities : The antimicrobial properties of certain derivatives have been studied, with some compounds showing promising activity against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (El‐Borai et al., 2013).
Photophysical Behavior : The photophysical behavior of certain stilbenes derivatives, including those structurally related to the compound of interest, has been examined. Understanding these properties is essential for the development of photo-responsive materials (Yang et al., 2002).
Synthesis and Crystal Structure : Studies on the synthesis and crystal structure of derivatives, such as 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl] methylidene}hydrazono]ethyl}benzene-1,3-diol, provide valuable insights into the molecular architecture of these compounds, which is critical for the design of new materials and drugs (Kurian et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20(2)13-15-14-22-19(18(15)21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPDBTWWNMYQLO-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one |
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